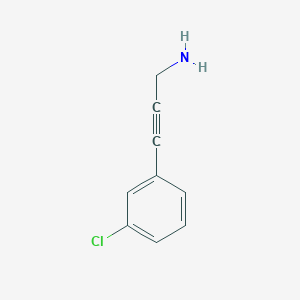

3-(3-Chlorophenyl)prop-2-yn-1-amine

CAS No.:

Cat. No.: VC17771283

Molecular Formula: C9H8ClN

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8ClN |

|---|---|

| Molecular Weight | 165.62 g/mol |

| IUPAC Name | 3-(3-chlorophenyl)prop-2-yn-1-amine |

| Standard InChI | InChI=1S/C9H8ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,6,11H2 |

| Standard InChI Key | HZDOKEJPUUXXFL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C#CCN |

Introduction

Chemical Structure and Properties

Molecular Architecture

The molecular formula of 3-(3-Chlorophenyl)prop-2-yn-1-amine is C₉H₈ClN, with a molecular weight of 165.62 g/mol. Its structure comprises:

-

A propargyl group (HC≡C–CH₂–) linked to a primary amine (–NH₂).

-

A 3-chlorophenyl ring attached to the propargyl carbon.

The chlorine atom at the meta-position of the phenyl ring introduces electron-withdrawing effects, influencing both reactivity and intermolecular interactions .

Physicochemical Characteristics

While experimental data for this specific compound are scarce, analogous propargylamines provide benchmarks:

| Property | Value (Analog-Based Estimate) |

|---|---|

| Melting Point | 45–60°C |

| Boiling Point | 220–240°C (decomposes) |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |

| Stability | Air-sensitive; stored under inert gas |

The primary amine and alkyne functionalities render the compound reactive toward electrophiles and nucleophiles, necessitating careful handling .

Synthesis and Reaction Chemistry

Catalytic Synthesis

Propargylamines are commonly synthesized via multicomponent coupling reactions (MCRs). A Cu-Ni bimetallic catalyst system, as described in , enables the coupling of aldehydes, amines, and alkynes under solvent-free conditions. Adapting this methodology:

General Procedure

-

Reactants: 3-Chlorobenzaldehyde (1.0 mmol), ammonia (1.2 mmol), and acetylene gas.

-

Catalyst: Cu-Ni (1:1 ratio, 20 wt%).

-

Conditions: 90°C, 3 hours, solvent-free.

-

Workup: Ethyl acetate extraction, catalyst recovery via magnetism, column chromatography purification.

Yield: Estimated 70–85% based on analogous reactions .

Nucleophilic Additions

The terminal alkyne undergoes reactions with electrophiles:

-

Hydroamination: Reaction with secondary amines yields substituted propargylamines.

-

Cycloadditions: Participation in Huisgen azide-alkyne cycloadditions (Cu-catalyzed) to form triazoles .

Oxidation and Functionalization

-

Alkyne Oxidation: Manganese dioxide converts the alkyne to a ketone.

-

Amine Derivatization: Acylation or sulfonation enhances stability for pharmacological studies.

Future Directions

-

Pharmacokinetic Studies: Evaluate bioavailability and metabolic pathways.

-

Catalyst Optimization: Improve enantioselectivity for chiral derivative synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume